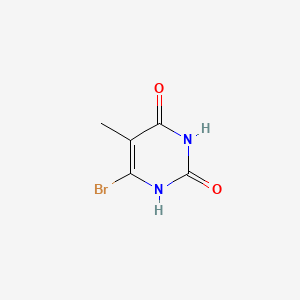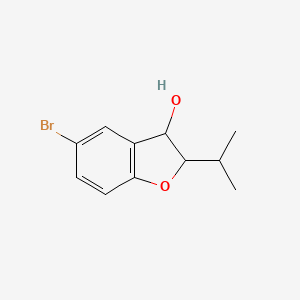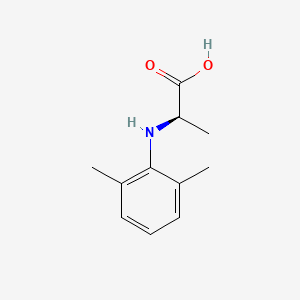
(R)-2-((2,6-Dimethylphenyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((2,6-Dimethylphenyl)amino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a propanoic acid group attached to an amino group, which is further substituted with a 2,6-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2,6-Dimethylphenyl)amino)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline and ®-2-bromopropanoic acid.
Nucleophilic Substitution: The 2,6-dimethylaniline undergoes nucleophilic substitution with ®-2-bromopropanoic acid in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure ®-2-((2,6-Dimethylphenyl)amino)propanoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-((2,6-Dimethylphenyl)amino)propanoic acid may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation.
化学反応の分析
Types of Reactions
®-2-((2,6-Dimethylphenyl)amino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific reaction conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
®-2-((2,6-Dimethylphenyl)amino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-((2,6-Dimethylphenyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(S)-2-((2,6-Dimethylphenyl)amino)propanoic acid: The enantiomer of the compound, which may have different biological activity and properties.
2-((2,6-Dimethylphenyl)amino)acetic acid: A structurally similar compound with a different side chain.
2-((2,6-Dimethylphenyl)amino)butanoic acid: Another analog with a longer carbon chain.
Uniqueness
®-2-((2,6-Dimethylphenyl)amino)propanoic acid is unique due to its specific stereochemistry and the presence of the 2,6-dimethylphenyl group. This structural uniqueness can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.
特性
CAS番号 |
57646-32-9 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
(2R)-2-(2,6-dimethylanilino)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-5-4-6-8(2)10(7)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14)/t9-/m1/s1 |
InChIキー |
WMSDRWJBTDSIQR-SECBINFHSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)N[C@H](C)C(=O)O |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


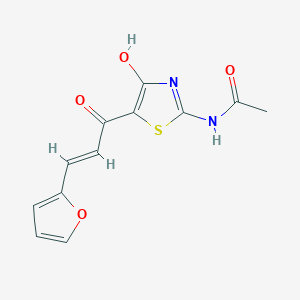

![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
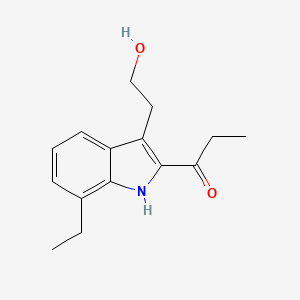
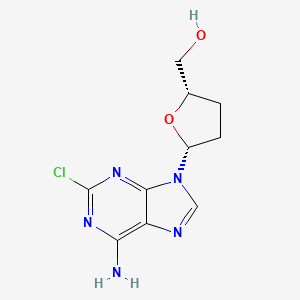

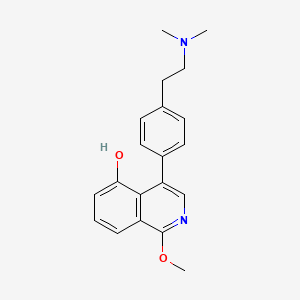
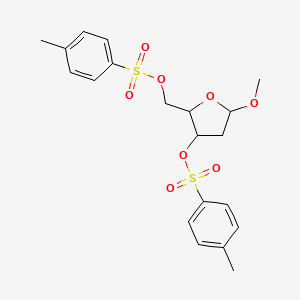



![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
